Benoxaprofen glucuronide
Overview
Description
Benoxaprofen glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) benoxaprofen, which was withdrawn from the market due to its hepatotoxicity. The formation of benoxaprofen glucuronide involves the conjugation of benoxaprofen with glucuronic acid, a process mediated by UDP-glucuronosyltransferases. This metabolite has been implicated in the covalent binding to proteins, which may be associated with the hepatotoxic effects observed with benoxaprofen use .
Synthesis Analysis
Benoxaprofen glucuronide is enzymatically synthesized in vitro and has been shown to form covalent adducts with protein nucleophiles. The synthesis involves the incubation of benoxaprofen with human serum albumin, leading to the formation of covalent protein adducts through nucleophilic displacement of glucuronic acid at the anomeric center and condensation with lysine residues after acyl migration .
Molecular Structure Analysis
The molecular structure of benoxaprofen glucuronide and its specific binding sites on human serum albumin have been characterized using tandem mass spectrometry. The studies have identified Lys-159 as the major binding site for the covalent attachment of benoxaprofen glucuronide to the protein .
Chemical Reactions Analysis
Benoxaprofen glucuronide is capable of forming covalent adducts with proteins, which is a reaction that occurs both in vitro and in vivo. The extent of covalent protein binding depends on the reactivity of the acyl glucuronide and the exposure to the reactive metabolite. The covalent binding to plasma and liver proteins has been observed in rats, with specific liver protein targets being identified .
Physical and Chemical Properties Analysis
The physical and chemical properties of benoxaprofen glucuronide are influenced by its ability to undergo enantioselective glucuronidation. The enantioselectivity varies with species and is influenced by the presence of other enantiomers. The glucuronidation process is also affected by the induction of phase II enzymes, which can modulate the exposure to the reactive acyl glucuronide metabolites .
Relevant Case Studies
In vivo studies in rats have compared the disposition and covalent binding of benoxaprofen and its structural analog flunoxaprofen. Despite similar concentrations of plasma protein adducts, benoxaprofen glucuronide showed higher reactivity, which aligns with its greater hepatotoxicity . Additionally, sandwich-cultured rat and human hepatocytes have been used to study the glucuronidation and covalent binding of benoxaprofen, supporting the hypothesis that acyl glucuronide reactivity is associated with toxicity . Furthermore, the effects of clofibric acid on the biliary excretion of benoxaprofen glucuronide in rats have been investigated, revealing that clofibric acid increases the biliary excretion of the S-enantiomer of benoxaprofen glucuronide .
Scientific Research Applications
Glucuronidation and Covalent Protein Binding :Benoxaprofen glucuronide (BNX-G) demonstrates notable reactivity in forming covalent protein adducts, especially in hepatocytes. Studies using sandwich-cultured rat and human hepatocytes reveal that BNX-G is more reactive than its structural analogs, contributing to its hepatotoxicity. This finding underscores the use of cultured human hepatocytes as an in vitro model for studying acyl glucuronide reactivity and exposure (Dong & Smith, 2009).
Metabolism and Excretion :Benoxaprofen undergoes hepatic metabolism predominantly through glucuronidation, which is its primary route of elimination. This characteristic pharmacokinetic property is observed across different species, including humans. The understanding of its metabolism and excretion is crucial for its pharmacological application (Dahl & Ward, 1982).
In Vivo and In Vitro Comparative Studies :Comparative studies of benoxaprofen and its analogs in rats, focusing on their covalent binding to plasma and liver proteins, provide insights into the drug's hepatotoxicity. These studies offer a foundation for understanding the drug's interaction with proteins and its potential implications in liver damage (Dong, Liu, & Smith, 2005).
Characterization of Covalent Binding :Tandem mass spectrometry has been employed to characterize the covalent binding of benoxaprofen glucuronide to human serum albumin. This study provides detailed insights into the specific binding sites and mechanisms, contributing to our understanding of the drug's interaction with proteins at a molecular level (Qiu, Burlingame, & Benet, 1998).
Gerontokinetics :The gerontokinetics of benoxaprofen, including its metabolism to glucuronide conjugates, has been a subject of study, particularly in the context of drug safety in the elderly. This research is vital for understanding how aging affects the drug's pharmacokinetics and metabolism (Thomson & Tucker, 1992).
Biliary Excretion Studies :Studies on the biliary excretion of benoxaprofen glucuronide in rats provide critical information on the drug’s elimination pathways. Such research helps in understanding the drug's pharmacokinetic profile and its implications for clinical use (Okada, Kanoh, & Mohri, 2011).
Enantioselective Glucuronidation :Research on the enantioselective glucuronidation of benoxaprofen offers insights into the stereoselective aspects of the drug's metabolism. Understanding these nuances is crucial for optimizing its therapeutic efficacy and safety (Spahn, Iwakawa, Lin, & Benet, 1989).
Artifacts in Drug Metabolism Studies :Investigations into the glycerolysis of acyl glucuronides, as observed during benoxaprofen metabolism studies, highlight the importance of recognizing potential artifacts in drug metabolism research. This knowledge is crucial for accurate interpretation of metabolic pathways (Obach, 2009).
Safety And Hazards
Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benoxaprofen glucuronide | |
CAS RN |
67472-42-8 | |
Record name | Benoxaprofen glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.